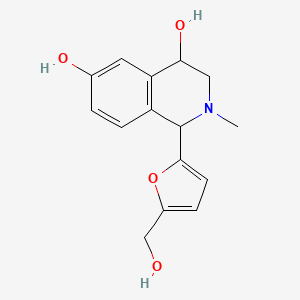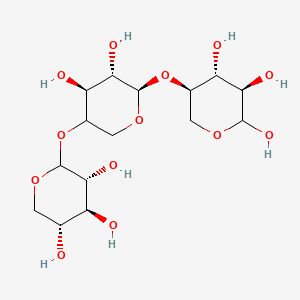
TPE2TPy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TPE2TPy (Thermally Promoted Electron Transfer to Pyridine) is a novel technique for the synthesis of organic compounds. It is a powerful method for the synthesis of complex molecules with high yields and selectivity. This method utilizes a combination of thermal energy and electron transfer to produce the desired products. The technique is based on the principles of electron-transfer chemistry and has been used in a wide range of applications, including organic synthesis, catalysis, and drug discovery.
Mécanisme D'action
The mechanism of action of TPE2TPy involves a two-step process. In the first step, a thermally activated electron transfer (TET) reaction is used to transfer electrons from a pyridine molecule to an organic molecule. This process produces a positively charged cationic species, which is then reacted with a nucleophile to form the desired product. The reaction is generally carried out at temperatures between 100-150°C, with the reaction rate being dependent on the temperature used.
Biochemical and Physiological Effects
The biochemical and physiological effects of TPE2TPy are largely unknown. However, it has been suggested that the technique could be used to synthesize novel drugs that could be used to treat a variety of diseases. In addition, the technique could be used to study the mechanism of action of enzymes, as well as to study the structure and reactivity of organic molecules.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of TPE2TPy are its high yields and selectivity, as well as its ability to be used in a wide range of applications. The technique is relatively simple to use and is relatively safe, making it suitable for laboratory experiments. However, the technique does have some limitations, such as the need for high temperatures and the fact that it is not suitable for the synthesis of large molecules.
Orientations Futures
The future of TPE2TPy is promising. It has the potential to be used in a variety of applications, including drug discovery, the synthesis of novel drugs, and the study of enzyme mechanisms. In addition, the technique could be used to study the structure and reactivity of organic molecules and to develop new catalysts for organic reactions. Finally, further research is needed to understand the biochemical and physiological effects of the technique.
Méthodes De Synthèse
TPE2TPy is a two-step process. In the first step, a thermally activated electron transfer (TET) reaction is used to transfer electrons from a pyridine molecule to an organic molecule. This process produces a positively charged cationic species, which is then reacted with a nucleophile to form the desired product. The reaction is generally carried out at temperatures between 100-150°C, with the reaction rate being dependent on the temperature used.
Applications De Recherche Scientifique
TPE2TPy has been used in a wide range of scientific research applications. It has been used to synthesize a variety of organic molecules, including aromatics, heterocycles, and polymers. It has also been used to study the mechanism of action of enzymes, as well as to study the structure and reactivity of organic molecules. In addition, the technique has been used to synthesize novel drugs and to develop new catalysts for organic reactions.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of TPE2TPy can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-bromo-1,8-naphthalic anhydride", "2,2',6,6'-tetramethyl-4-piperidone", "2-aminopyridine", "triethylamine", "acetic anhydride", "sodium hydroxide", "ethanol", "dichloromethane", "toluene", "hexane" ], "Reaction": [ "Step 1: 4-bromo-1,8-naphthalic anhydride is reacted with 2,2',6,6'-tetramethyl-4-piperidone in the presence of triethylamine and acetic anhydride to form an intermediate product.", "Step 2: The intermediate product is then reacted with 2-aminopyridine in the presence of sodium hydroxide and ethanol to form the final product, TPE2TPy.", "Step 3: The final product is purified by column chromatography using a mixture of dichloromethane and toluene as the eluent.", "Step 4: The purified product is then recrystallized from hexane to obtain TPE2TPy in its pure form." ] } | |
Numéro CAS |
1239512-93-6 |
Nom du produit |
TPE2TPy |
Formule moléculaire |
C₆₈H₄₆N₆ |
Poids moléculaire |
947.13 |
Synonymes |
4’,4’’’’-[[(1E)-1,2-Diphenyl-1,2-ethenediyl]bis([1,1’-biphenyl]-4’,4-diyl)]bis-2,2’:6’,2’’-Terpyridine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(2S)-2-[[4-[3-(2-amino-4-formamido-6-oxo-1H-pyrimidin-5-yl)-3-oxopropyl]benzoyl]amino]pentanedioic acid](/img/structure/B1144906.png)